molecular formula C19H17NO4 B1392561 3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid CAS No. 1243089-67-9

3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid

Cat. No. B1392561
M. Wt: 323.3 g/mol
InChI Key: CTNYRULDKICVLE-UHFFFAOYSA-N
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Description

3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid, more commonly known as Formylindole-2-carboxylic acid (FICA), is an important organic compound that has a wide range of applications in the scientific research field. It is a white powder that is soluble in organic solvents such as methanol, ethanol, and acetone. FICA has a molecular weight of 324.4 g/mol and a melting point of 148-150°C. It is a derivative of indole, an aromatic ring structure found in many plant compounds. FICA has been studied extensively due to its potential applications in drug discovery and development, medical imaging, and biotechnology.

Scientific Research Applications

Synthesis and Protective Group Applications

  • Protective Group in Synthesis : The derivative 4-methoxy-α-methylbenzyl, related to the specified compound, has been used as a new protecting group for carboxylic acids, demonstrating compatibility with several functional groups vulnerable to reductive debenzylation reactions (Yoo, Kim Hye, & Kyu, 1990).

Chemical Transformations

  • Synthesis of Indole Derivatives : Research on the synthesis of various indole derivatives, including those related to the compound , has been conducted. These derivatives have potential applications in medicinal chemistry and drug development (Pete, Szöllösy, & Szokol, 2006).

Biological Activity and Drug Development

  • Antimicrobial Activity : Some derivatives of related compounds, such as 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, have been synthesized and evaluated for antimicrobial activities. This highlights the potential for developing antimicrobial agents from similar structures (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Molecular Modification for Functional Analysis

  • Molecular Modification and Analysis : Methoxy-substituted indoles, closely related to the compound , have been studied for their ability to inhibit tubulin polymerization, demonstrating the importance of specific molecular modifications in understanding biological processes and drug action mechanisms (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

properties

IUPAC Name

3-formyl-6-methoxy-1-[(4-methylphenyl)methyl]indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12-3-5-13(6-4-12)10-20-17-9-14(24-2)7-8-15(17)16(11-21)18(20)19(22)23/h3-9,11H,10H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNYRULDKICVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid
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3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid
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3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid
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3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid
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Reactant of Route 6
3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid

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